molecular formula C7H5ClN2 B1280245 2-Amino-3-chlorobenzonitrile CAS No. 53312-77-9

2-Amino-3-chlorobenzonitrile

Cat. No.: B1280245
CAS No.: 53312-77-9
M. Wt: 152.58 g/mol
InChI Key: FAHVRFGAGJMXHW-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzonitrile is a useful research compound. Its molecular formula is C7H5ClN2 and its molecular weight is 152.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Vibrational Spectra Studies

  • Research by Sudha et al. (2011) conducted a combined experimental and theoretical study on 2-amino-4-chlorobenzonitrile (2A4CBN), exploring its molecular structure, vibrational spectra, and NBO analysis. This study utilized FT-IR and FT-Raman spectra, alongside density functional B3LYP method calculations, contributing valuable insights into the molecular properties of compounds similar to 2-amino-3-chlorobenzonitrile (Sudha, Sundaraganesan, Kurt, Cinar, & Karabacak, 2011).

Chemistry of α-Aminonitriles

  • Ksander et al. (1987) provided an introduction to the chemistry of α-aminonitriles, emphasizing their relevance to prebiotic chemistry. Their study focused on pathways to Uroporphyrinogen-octanitriles, which are essential for understanding the fundamental chemistry of α-aminonitriles, a group that includes compounds like this compound (Ksander, Bold, Lattmann, Lehmann, Früh, Xiang, Inomata, Buser, Schreiber, Zass, & Eschenmoser, 1987).

Thermodynamic Properties

  • A study by Rocha et al. (2014) examined the structural and thermodynamic properties of chlorobenzonitrile isomers, including 2-chlorobenzonitrile. This study provided insights into the relationships between structure and thermodynamic characteristics, essential for understanding compounds like this compound (Rocha, Galvão, Ribeiro da Silva, & Ribeiro da Silva, 2014).

Safety and Hazards

2-Amino-3-chlorobenzonitrile is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Properties

IUPAC Name

2-amino-3-chlorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-3-1-2-5(4-9)7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHVRFGAGJMXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90504865
Record name 2-Amino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53312-77-9
Record name 2-Amino-3-chlorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53312-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90504865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-chlorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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